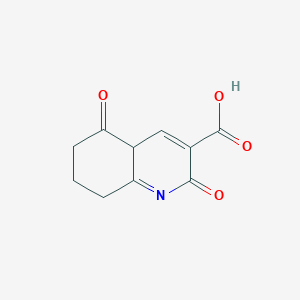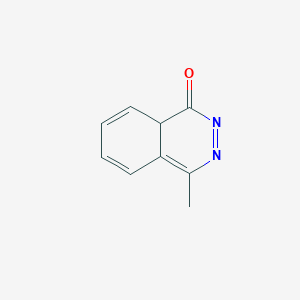![molecular formula C15H18NO4- B12362527 (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Tic-oOH, also known as ®-N-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a derivative of tetrahydroisoquinoline. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making Boc-D-Tic-oOH a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Tic-oOH can be synthesized through a multi-step process involving the protection of the amino group and the formation of the tetrahydroisoquinoline ring. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of Boc-D-Tic-oOH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Tic-oOH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reaction with nucleophiles to form substituted tetrahydroisoquinoline derivatives.
Oxidation and Reduction: Although less common, Boc-D-Tic-oOH can undergo oxidation and reduction reactions to modify the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include deprotected tetrahydroisoquinoline, substituted tetrahydroisoquinoline derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
Boc-D-Tic-oOH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Pharmaceutical Research: Serves as a building block for the synthesis of various pharmaceutical compounds, including HIV protease inhibitors and angiotensin-converting enzyme inhibitors.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Boc-D-Tic-oOH primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The protected amino group can then undergo various chemical transformations without interference. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing carbon dioxide and tert-butyl cation .
Comparison with Similar Compounds
Boc-D-Tic-oOH is unique due to its specific structure and reactivity. Similar compounds include:
Boc-D-Trp-oOH: Another Boc-protected amino acid used in peptide synthesis.
Fmoc-D-Tic-oOH: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl) used for different synthetic applications.
Boc-D-Phe-oOH: A Boc-protected phenylalanine derivative used in peptide synthesis.
These compounds share similar applications but differ in their protecting groups and specific reactivity, making Boc-D-Tic-oOH a valuable reagent in its own right.
Properties
Molecular Formula |
C15H18NO4- |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1/t12-/m1/s1 |
InChI Key |
HFPVZPNLMJDJFB-GFCCVEGCSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


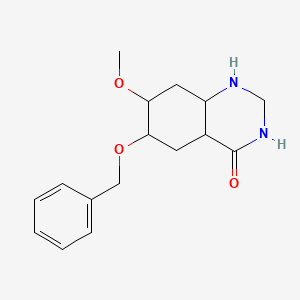

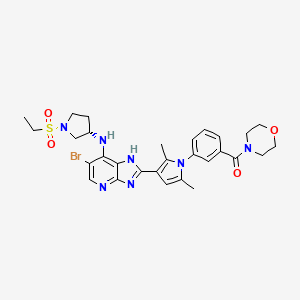
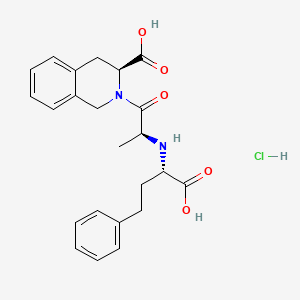
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
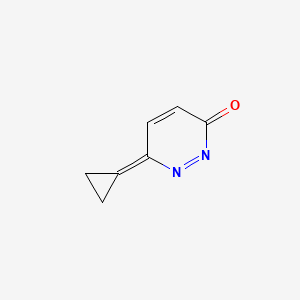
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)

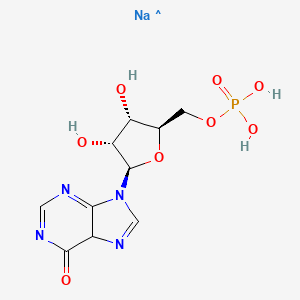
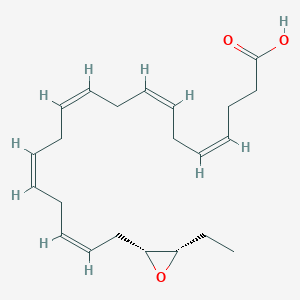
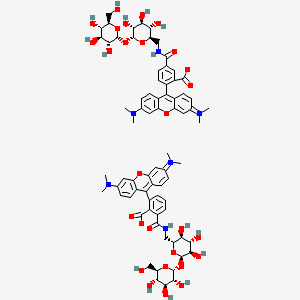
![5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole](/img/structure/B12362505.png)
